N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride
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Overview
Description
N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride is a chemical compound with the molecular formula C17H15ClFN3 and a molecular weight of 315.8 g/mol. This compound has potential implications in various fields of research and industry due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride typically involves the reaction of 8-hydroxyquinoline with 4-fluorobenzaldehyde in the presence of a suitable hydrazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinolinium derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted quinoline compounds.
Scientific Research Applications
N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to specific receptors, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 8-{2-[(E)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride
- 8-{2-[(E)-1-(4-bromophenyl)ethylidene]hydrazino}quinolinium chloride
- 8-{2-[(E)-1-(4-methylphenyl)ethylidene]hydrazino}quinolinium chloride
Uniqueness
N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride is unique due to the presence of the fluorine atom in its structure. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBBBSZJXCKLDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)F.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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